

# Application Notes and Protocols for Onradivir Monohydrate in Cytopathic Effect (CPE) Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Onradivir (formerly ZSP1273) is a novel small-molecule inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By binding to the cap-binding domain of PB2, Onradivir effectively prevents the virus from "snatching" the 5' cap structures from host pre-mRNAs, a critical step for initiating viral mRNA transcription and subsequent replication.[2][3] This mechanism confers potent antiviral activity against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs.[7][8] The cytopathic effect (CPE) inhibition assay is a fundamental method for evaluating the in vitro efficacy of antiviral compounds like Onradivir. This assay measures the ability of a drug to protect host cells from the destructive effects of viral infection. These application notes provide a detailed protocol for conducting a CPE assay to determine the antiviral activity of **Onradivir monohydrate** against influenza A virus.

# Mechanism of Action: Inhibition of Influenza A Virus Replication

**Onradivir monohydrate**'s mechanism of action is centered on the disruption of a key process in the influenza A virus life cycle. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the polymerase engages in a process



known as "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. The PA subunit then cleaves the pre-mRNA downstream of the cap, generating a capped primer that is used by the PB1 subunit to initiate transcription of viral mRNAs. Onradivir specifically targets the PB2 subunit, inhibiting its ability to bind to the host cell's capped pre-mRNAs. This blockade of cap-snatching activity halts viral gene expression and replication, thereby preventing the production of new viral progeny and protecting the host cell from virus-induced death.

#### Onradivir Mechanism of Action





## Click to download full resolution via product page

Caption: Onradivir inhibits influenza A virus replication by targeting the PB2 subunit of the viral RNA polymerase, thereby blocking the "cap-snatching" mechanism required for viral mRNA transcription.

## **Quantitative Data Summary**

The following table summarizes the in vitro antiviral activity of Onradivir (ZSP1273) against various strains of influenza A virus. The 50% effective concentration ( $EC_{50}$ ) is a measure of the drug concentration required to inhibit the viral cytopathic effect by 50%. The 50% inhibitory concentration ( $IC_{50}$ ) represents the concentration needed to inhibit the viral RNA polymerase activity by 50%.

| Parameter | Virus Strain              | Cell Line | Value               | Reference |
|-----------|---------------------------|-----------|---------------------|-----------|
| EC50      | Influenza A<br>(H1N1)     | MDCK      | 0.01 - 0.063 nM     | [7][8]    |
| EC50      | Influenza A<br>(H3N2)     | MDCK      | 0.01 - 0.063 nM     | [7][8]    |
| IC50      | Influenza A<br>Polymerase | N/A       | 0.562 ± 0.116<br>nM | [8]       |

MDCK: Madin-Darby Canine Kidney

# Experimental Protocols Determination of Virus Titer (TCID50)

Prior to evaluating the antiviral compound, the 50% Tissue Culture Infectious Dose (TCID<sub>50</sub>) of the influenza A virus stock must be determined to standardize the amount of virus used in the CPE assay.

### Materials:

Madin-Darby Canine Kidney (MDCK) cells



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- TPCK-treated Trypsin
- Influenza A virus stock (e.g., A/H1N1 or A/H3N2)
- 96-well flat-bottom microplates
- Sterile PBS

### Protocol:

- Cell Plating: Seed MDCK cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer after 24 hours of incubation (e.g., 2 x 10<sup>4</sup> cells/well). Incubate at 37°C with 5% CO<sub>2</sub>.
- Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free DMEM containing TPCK-treated trypsin (1 μg/mL).
- Infection: Wash the confluent MDCK cell monolayer twice with sterile PBS. Add 100 μL of each virus dilution to 8 replicate wells. Include a "cell control" group with no virus.
- Incubation: Incubate the plate at 37°C with 5% CO<sub>2</sub> for 48-72 hours, or until cytopathic effect is observed in the highest virus dilutions.
- CPE Observation: Observe the cells daily for CPE using an inverted microscope. CPE in MDCK cells infected with influenza virus is characterized by cell rounding, detachment, and monolayer destruction.[9][10][11]
- TCID<sub>50</sub> Calculation: The TCID<sub>50</sub> is calculated using the Reed-Muench method, which determines the virus dilution that causes CPE in 50% of the inoculated wells.[1]



# Onradivir Monohydrate Cytopathic Effect (CPE) Inhibition Assay

This protocol details the steps to assess the antiviral activity of **Onradivir monohydrate** against influenza A virus.

### Materials:

- Onradivir monohydrate
- DMSO (for compound dilution)
- MDCK cells
- DMEM, FBS, Trypsin-EDTA, TPCK-treated Trypsin
- Influenza A virus stock (titered)
- 96-well flat-bottom microplates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet solution)

Protocol Workflow:





Click to download full resolution via product page

Caption: Workflow for the **Onradivir Monohydrate** Cytopathic Effect (CPE) Inhibition Assay.

## **Detailed Steps:**

• Cell Preparation: Prepare a 90-100% confluent monolayer of MDCK cells in a 96-well plate as described in the TCID50 protocol.



- Compound Preparation: Prepare a stock solution of Onradivir monohydrate in DMSO.
   Perform serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations.
- Treatment: Wash the MDCK cell monolayer with PBS. Add the diluted Onradivir monohydrate to the wells. Also, set up the following controls:
  - Virus Control: Cells with no compound, to be infected with the virus.
  - Cell Control: Cells with no compound and no virus.
  - Toxicity Control: Cells with the compound dilutions but no virus, to assess drug cytotoxicity.
- Infection: Add influenza A virus at a multiplicity of infection (MOI) of 100 TCID<sub>50</sub> to the wells containing the compound and the virus control wells.[12] Do not add virus to the cell control and toxicity control wells.
- Incubation: Incubate the plate at 37°C with 5% CO<sub>2</sub> for 48-72 hours, until approximately 80-100% CPE is observed in the virus control wells.
- Quantification of CPE Inhibition:
  - Luminescent ATP Assay (e.g., CellTiter-Glo®): This method measures the ATP level, which is proportional to the number of viable cells.[13] Follow the manufacturer's instructions to measure luminescence.
  - Crystal Violet Staining: This method stains the adherent, viable cells.
    - 1. Gently wash the wells with PBS.
    - 2. Fix the cells with 10% formalin for 30 minutes.
    - 3. Stain with 0.5% crystal violet solution for 20 minutes.
    - 4. Wash away the excess stain with water and allow the plate to dry.
    - 5. Solubilize the stain with methanol and read the absorbance at ~570 nm.



Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration.
 The EC<sub>50</sub> value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC<sub>50</sub>) is similarly determined from the toxicity control wells. The selectivity index (SI), calculated as CC<sub>50</sub>/EC<sub>50</sub>, is a measure of the drug's therapeutic window.

## **Disclaimer**

This document is intended for research use only. The protocols described are based on established virological methods and published data on Onradivir. Researchers should optimize these protocols for their specific laboratory conditions, cell lines, and virus strains. Appropriate biosafety precautions must be taken when handling live influenza viruses.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Influenza Virus Characterization Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. CPE Inhibition Assay for Antiviral Research Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Onradivir: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivircontrolled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising clinical results for novel antiviral onradivir for flu | CIDRAP [cidrap.umn.edu]
- 6. Safety and efficacy of onradivir in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]



- 10. researchgate.net [researchgate.net]
- 11. Item Influenza-induced cytopathic effects (CPEs) in MDCK cells. Public Library of Science - Figshare [plos.figshare.com]
- 12. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate -PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Application Notes and Protocols for Onradivir Monohydrate in Cytopathic Effect (CPE) Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#onradivir-monohydrate-cytopathic-effect-cpe-assay]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com